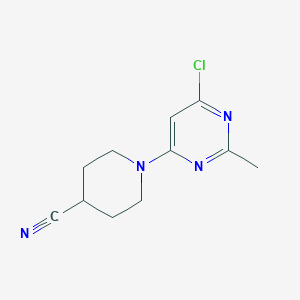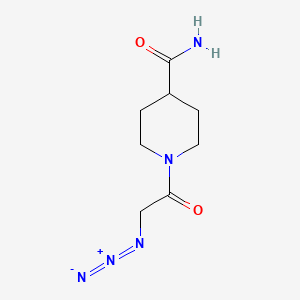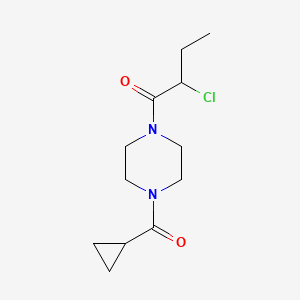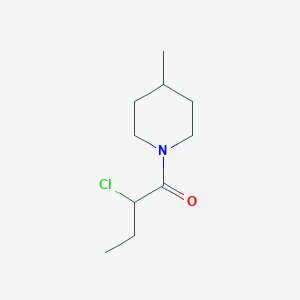
4-(Difluoromethyl)-6-(furan-2-yl)-2-methylnicotinic acid
Descripción general
Descripción
“4-(Difluoromethyl)-6-(furan-2-yl)-2-methylnicotinic acid” is a complex organic compound. It contains a nicotinic acid (also known as niacin or vitamin B3) core, which is substituted with a difluoromethyl group at the 4-position, a furan ring at the 6-position, and a methyl group at the 2-position .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the difluoromethyl group, the furan ring, and the methyl group would all contribute to the overall structure. The compound likely exists in a planar conformation due to the conjugated system of pi bonds in the nicotinic acid core and the furan ring .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-donating and electron-withdrawing properties of its substituents. The difluoromethyl group is a strong electron-withdrawing group, which could make the compound more susceptible to nucleophilic attack. The furan ring is an aromatic system, which could participate in electrophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the carboxylic acid group suggests that it would be acidic and could participate in hydrogen bonding. The compound is likely to be solid at room temperature .
Aplicaciones Científicas De Investigación
Enzymatic Synthesis of Biobased Chemicals
The enzyme-catalyzed oxidation of 5-hydroxymethylfurfural (HMF) to furan-2,5-dicarboxylic acid (FDCA) illustrates the potential application of similar furan derivatives in biobased chemical production. FDCA is a key platform chemical for polymer production, showcasing the relevance of furan compounds in sustainable materials development. This process, involving multistep oxidation at ambient conditions, highlights the efficiency and green chemistry potential of enzyme applications in synthesizing valuable chemicals from furan derivatives (Dijkman, Groothuis, & Fraaije, 2014).
Metal Chelation Properties
Furan derivatives, including those structurally related to 4-(Difluoromethyl)-6-(furan-2-yl)-2-methylnicotinic acid, have been shown to possess significant metal chelation properties. Studies on aroylhydrazones derived from isonicotinic acid hydrazide indicate their ability to form stable chelates with various metals, which can be applied in coordination chemistry and potentially in the synthesis of metal-organic frameworks (MOFs) or catalysis (Maurya, Patel, & Sutradhar, 2003).
Antiprotozoal Activity
Compounds containing the furan moiety, such as 6-[5-(4-Amidinophenyl)furan-2-yl]nicotinamidine, have demonstrated potent antiprotozoal activity. This suggests the potential of furan derivatives in the development of new therapeutic agents against protozoan infections, with some compounds showing promising in vitro and in vivo efficacy against Trypanosoma b.rhodesiense and Plasmodium falciparum (Ismail et al., 2003).
Polymer and Fine Chemical Industries
Furan derivatives play a crucial role as biobased building blocks in the polymer and fine chemical industries. For instance, furan carboxylic acids, derived from processes such as the catalytic oxidation of furan compounds, are key intermediates for synthesizing polymers and other valuable chemicals. The adaptability and efficacy of using furan derivatives for such syntheses support their importance in industrial applications focused on sustainability and green chemistry (Wen, Zhang, Zong, & Li, 2020).
Mecanismo De Acción
The mechanism of action of this compound would depend on its intended use. If it’s intended to be a drug, it could interact with biological targets in the body to produce a therapeutic effect. The nicotinic acid core suggests potential activity related to vitamin B3 or the nicotinic acid receptors .
Safety and Hazards
Direcciones Futuras
The study and application of “4-(Difluoromethyl)-6-(furan-2-yl)-2-methylnicotinic acid” could be a promising area of research. Potential areas of interest could include exploring its synthesis, investigating its reactivity, studying its physical and chemical properties, and evaluating its biological activity .
Propiedades
IUPAC Name |
4-(difluoromethyl)-6-(furan-2-yl)-2-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO3/c1-6-10(12(16)17)7(11(13)14)5-8(15-6)9-3-2-4-18-9/h2-5,11H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYNECGGMJAYHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=N1)C2=CC=CO2)C(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethyl)-6-(furan-2-yl)-2-methylnicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-2-(methylamino)ethan-1-one](/img/structure/B1479167.png)
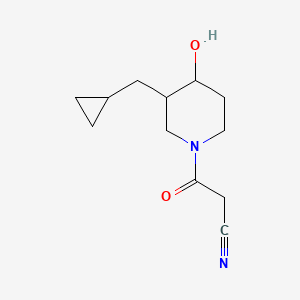
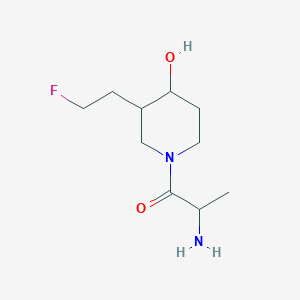
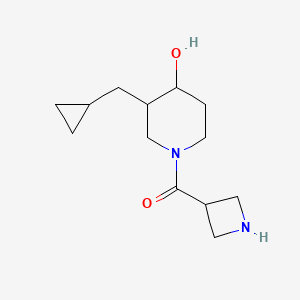
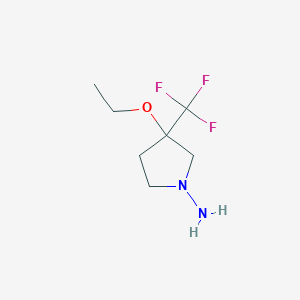
![4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-amine](/img/structure/B1479176.png)
![2-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-one](/img/structure/B1479177.png)
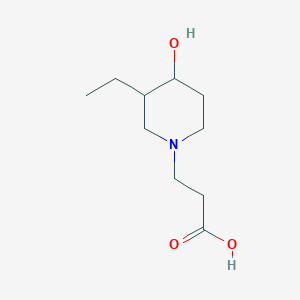
![2-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)butan-1-one](/img/structure/B1479181.png)

